molecular formula C19H21NO B15295538 3-Hydroxynortriptyline

3-Hydroxynortriptyline

Cat. No.: B15295538
M. Wt: 279.4 g/mol
InChI Key: DXTZQTSIXRYNQV-WSVATBPTSA-N
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Description

3-Hydroxynortriptyline is a metabolite of nortriptyline, a tricyclic antidepressant. It is formed through the hydroxylation of nortriptyline and plays a role in the pharmacological activity of the parent compound. This compound is of interest due to its potential therapeutic effects and its role in the metabolism of nortriptyline.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxynortriptyline can be synthesized through the hydroxylation of nortriptyline. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the nortriptyline molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of biocatalysts or chemical catalysts to enhance the efficiency of the hydroxylation process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynortriptyline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups in certain reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of further hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-Hydroxynortriptyline has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of nortriptyline.

    Biology: The compound is studied for its effects on biological systems, particularly its role in the metabolism of antidepressants.

    Medicine: Research on this compound focuses on its potential therapeutic effects and its role in the pharmacokinetics of nortriptyline.

    Industry: It is used in the pharmaceutical industry for the development and testing of antidepressant medications.

Mechanism of Action

3-Hydroxynortriptyline exerts its effects by interacting with specific molecular targets and pathways in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, nortriptyline. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Nortriptyline: The parent compound of 3-Hydroxynortriptyline, used as a tricyclic antidepressant.

    Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline.

    Protriptyline: A tricyclic antidepressant with a similar chemical structure and pharmacological profile.

Uniqueness

This compound is unique due to its specific hydroxylation at the third position, which distinguishes it from other metabolites of nortriptyline. This hydroxylation can influence its pharmacological activity and its role in the metabolism of nortriptyline.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol

InChI

InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7-

InChI Key

DXTZQTSIXRYNQV-WSVATBPTSA-N

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O

Origin of Product

United States

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